Alisertib
Overview
Description
Alisertib, also known as MLN8237, is an orally available selective Aurora A kinase inhibitor . It has been under investigation for the treatment of various forms of cancer . Alisertib has shown to induce cell-cycle arrest and apoptosis in preclinical studies .
Molecular Structure Analysis
Alisertib belongs to the class of organic compounds known as benzazepines. These are organic compounds containing a benzene ring fused to an azepine ring (unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom) .
Chemical Reactions Analysis
Alisertib is a potent, orally available inhibitor of Aurora A kinase (AAK), which has shown potent cytotoxicity, diminished clonal survival, and promotion of apoptosis in preclinical studies . Its activity appears enhanced in combination with conventional chemotherapies .
Physical And Chemical Properties Analysis
Alisertib has a molecular formula of C27H20ClFN4O4 and a molecular weight of 518.9 g/mol . It exhibits favourable pharmacokinetic properties .
Scientific Research Applications
Development Strategy in Cancer Treatment
Alisertib (MLN8237) is a selective small molecule inhibitor of Aurora A kinase, which has shown promise in treating various types of cancer. It has been developed for use as a single agent and in combination with other therapies. Research has identified its potential in addressing solid cancers and heme-lymphatic malignancies. The role of Aurora A in cell mitosis and its potential non-mitotic roles have been key to understanding its application in cancer treatment. Clinical trials have been directed towards specific cancer types such as neuroblastoma, small cell lung cancer, neuroendocrine prostate cancer, and breast cancer. Combining alisertib with other therapies like taxanes and EGFR inhibitors has been a significant area of research (Niu, Manfredi, & Ecsedy, 2015).
Safety and Activity in Various Cancers
A study evaluated the safety and activity of alisertib in patients with advanced solid tumors, including breast cancer, small-cell lung cancer, non-small-cell lung cancer, head and neck squamous-cell carcinoma, and gastro-oesophageal adenocarcinoma. The results showed promise, particularly in patients with breast cancer and small-cell lung cancer, supporting further clinical assessment of alisertib in solid tumors (Melichar et al., 2015).
Metabolic Profiling in Advanced Malignancies
A metabolic profiling analysis of alisertib revealed that its major components in plasma are unchanged alisertib, O-desmethyl alisertib (M2), and alisertib acyl glucuronide (M1). This study provided insights into the biotransformation pathways of alisertib, indicating that renal elimination plays an insignificant role in its disposition. The oxidative metabolism of alisertib was primarily mediated by CYP3A, providing crucial information for the clinical pharmacology development program for alisertib (Pusalkar et al., 2020).
Efficacy in Acute Myeloid Leukemia (AML)
Research on alisertib in AML cell lines and primary AML cells showed that it disrupts cell viability, induces apoptosis, and triggers pro-apoptotic effects. This suggests that Aurora A inhibition, specifically through alisertib, might be an effective strategy to enhance the efficacy of treatments like cytarabine in AML. The study also highlighted the role of FOXO3a as a regulator of sensitivity to these agents, indicating a novel approach to increasing the efficacy of existing AML treatments (Kelly et al., 2012).
Safety And Hazards
The most common toxicities in early trials include myelosuppression alopecia, mucositis, and fatigue . The relatively manageable toxicity profile of alisertib along with ease of dosing may allow it to be combined with other oral agents or traditional chemotherapy across a wide variety of malignancy types .
Future Directions
Despite disappointing early results, alisertib remains under investigation in a number of cancer types both as monotherapy and in combination with traditional cytotoxic chemotherapy, with encouraging results . The low risk of side effects, accessibility, and effectiveness of alisertib makes it a new promising anticancer therapy and further mechanistic and clinical studies are warranted .
properties
IUPAC Name |
4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFILGSQDJULK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145539 | |
Record name | Alisertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alisertib | |
CAS RN |
1028486-01-2 | |
Record name | Alisertib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1028486-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alisertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028486012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alisertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alisertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66ES73M18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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